molecular formula C18H15N3 B12422073 (6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine

(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine

Cat. No.: B12422073
M. Wt: 273.3 g/mol
InChI Key: BMOQBIIJPJVMDI-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARQ 069 is a chemical compound known for its inhibitory effects on fibroblast growth factor receptors (FGFR), specifically FGFR1 and FGFR2. It is an analog of ARQ 523 and exhibits enantiospecific inhibition, meaning it targets specific enantiomers of FGFR. This compound is primarily used in scientific research to study its effects on FGFR-related pathways and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: ARQ 069 is synthesized through a series of chemical reactions that involve the selective targeting of unphosphorylated, inactive forms of FGFR1 and FGFR2. The synthesis process typically involves the use of specific reagents and catalysts to achieve the desired enantiospecific inhibition .

Industrial Production Methods: Industrial production of ARQ 069 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and effectiveness of the compound .

Chemical Reactions Analysis

Types of Reactions: ARQ 069 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

ARQ 069 has a wide range of scientific research applications, including:

    Chemistry: Used to study the inhibition of FGFR and its effects on various chemical pathways.

    Biology: Investigated for its role in cellular signaling and its potential therapeutic applications in cancer research.

    Medicine: Explored for its potential use in developing treatments for diseases related to FGFR dysregulation.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting FGFR

Mechanism of Action

ARQ 069 exerts its effects by targeting the unphosphorylated, inactive forms of FGFR1 and FGFR2. It inhibits the enzymatic activity of these receptors through a non-ATP competitive mechanism, meaning it does not compete with ATP for binding. This inhibition prevents the phosphorylation and activation of FGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

    ARQ 523: An analog of ARQ 069 with similar inhibitory effects on FGFR.

    FGFR Inhibitors: Other compounds that target FGFR, such as AZD4547 and BGJ398.

Uniqueness of ARQ 069: ARQ 069 is unique due to its enantiospecific inhibition and its preference for binding to the unphosphorylated, inactive forms of FGFR1 and FGFR2. This specificity makes it a valuable tool for studying FGFR-related pathways and developing targeted therapies .

Properties

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

(6S)-6-phenyl-5,6-dihydrobenzo[h]quinazolin-2-amine

InChI

InChI=1S/C18H15N3/c19-18-20-11-13-10-16(12-6-2-1-3-7-12)14-8-4-5-9-15(14)17(13)21-18/h1-9,11,16H,10H2,(H2,19,20,21)/t16-/m0/s1

InChI Key

BMOQBIIJPJVMDI-INIZCTEOSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC=CC=C4

Canonical SMILES

C1C(C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.